molecular formula C18H21N5O B1201156 1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone

1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone

Cat. No. B1201156
M. Wt: 323.4 g/mol
InChI Key: OOVANMUGXMIRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone is a pyrimido-indole.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyrimido[5,4-b]indole Derivatives: Methyl 3-amino-1H-indole-2-carboxylates are utilized in the synthesis of 5H-pyrimido[5,4-b]indole derivatives. These derivatives are formed through reactions with aryl isocyanates, isothiocyanates, and cyanamides, leading to various functionalized compounds (Shestakov et al., 2009).

Biological Activity and Pharmacological Research

  • GSK-3β Inhibitors for Alzheimer's Disease

    A class of 9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors has shown promise in Alzheimer’s disease drug discovery. These inhibitors are structurally modified for enhanced potency and metabolic stability, offering potential therapeutic benefits (Andreev et al., 2020).

  • Synthesis of Pyrimido[4,5-b]indole for GSK-3β Inhibition

    The synthesis of a pyrimido[4,5-b]indole compound and its characterization using various spectroscopic methods have been reported. This compound demonstrates inhibitory activity against glycogen synthase kinase-3β, a key enzyme in various cellular processes (Andreev et al., 2022).

Chemical Synthesis and Properties

  • Synthesis of Pyrimido[4,5-b]indoles: Research on the synthesis of pyrimido[4,5-b]indole derivatives has shown that these compounds can be created through various chemical reactions, contributing to the diversity of this chemical class (Hess et al., 2000).

Novel Heterocyclic Compounds

  • Creation of New Heterocyclic Structures

    The field of organic chemistry has seen the development of novel pyrido[1',2':1,2]pyrimido[4,5-b]indoles and related heteroaromatic compounds, expanding the range of heterocyclic structures available for various applications (Lu et al., 2002).

  • Optimization of GSK-3β Inhibitors

    Further research has been conducted to optimize GSK-3β inhibitors based on the pyrimido[4,5-b]indole structure, focusing on structural modifications to enhance biological activity and metabolic stability (Andreev et al., 2019).

properties

Product Name

1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]-2-pyrrolidinone

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

1-[3-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)amino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C18H21N5O/c1-12-5-6-14-13(10-12)16-17(22-14)18(21-11-20-16)19-7-3-9-23-8-2-4-15(23)24/h5-6,10-11,22H,2-4,7-9H2,1H3,(H,19,20,21)

InChI Key

OOVANMUGXMIRNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3NCCCN4CCCC4=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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